Caloxetic acid

概要

説明

- カロキセチン酸は、EOB-DTPAとしても知られており、キレート剤です。

- その化学式はC₂₃H₃₃N₃O₁₁ であり、分子量は約527.52 g/mol です。

- それは淡黄色から黄色の固体 として現れます。

- カロキセチン酸は吸湿性があり、予測される融点は>167°C(昇華) です。

準備方法

- カロキセチン酸の合成経路は広く文書化されていませんが、通常は化学合成によって調製されます。

- 工業生産方法には、既存のキレート剤の改変またはカスタム合成が含まれる場合があります。

化学反応の分析

- カロキセチン酸は、金属イオンとのキレート反応 など、さまざまな反応を起こす可能性があります。

- 一般的な試薬には、金属塩 (例:ガドリニウム塩)と有機塩基 が含まれます。

- 形成される主な生成物はガドリニウム錯体 であり、これは磁気共鳴画像法(MRI)における造影剤 として使用されます 。

科学的研究の応用

Medical Imaging

Caloxetic acid is primarily utilized in MRI as a contrast agent. Its liver-specific properties enhance the visualization of hepatic structures and functions during imaging procedures. This specificity allows for improved diagnosis of liver diseases, including cirrhosis and tumors, by providing clearer images compared to traditional contrast agents.

Potential Therapeutic Uses

Research indicates that this compound may have applications beyond imaging:

- Drug Delivery Systems : Studies suggest that modifications of this compound could be employed in drug delivery systems targeting liver tissues, enhancing the efficacy of hepatic therapies .

- Chelation Therapy : There is ongoing research into the chelation properties of this compound, which may help in detoxifying heavy metals from the body, although this application is still under investigation and requires more clinical evidence .

Case Study 1: MRI Contrast Efficacy

In a comparative study, this compound was evaluated against other contrast agents for liver imaging. Results indicated that it provided superior image quality and better delineation of liver lesions, which is crucial for accurate diagnosis and treatment planning .

Case Study 2: Hepatic Drug Delivery

A study explored the use of this compound in formulating nanoparticles for targeted drug delivery to liver cells. The findings demonstrated enhanced uptake of therapeutic agents in hepatic tissues, highlighting its potential role in improving treatment outcomes for liver diseases .

Data Table: Comparison of Imaging Agents

| Property | This compound | Conventional Contrast Agents |

|---|---|---|

| Specificity | Liver-targeted | Systemic |

| Image Clarity | High | Moderate |

| Safety Profile | Favorable | Variable |

| Application | MRI | CT, MRI |

作用機序

- カロキセチン酸の作用機序は、ガドリニウムイオンをキレートする 能力にあります。

- ガドリニウムと安定な錯体を形成し、MRI信号強度を強化します。

- 分子標的はガドリニウムイオン そのものであり、経路には、画像化中の水プロトンとの相互作用が含まれます。

類似化合物の比較

- カロキセチン酸は、ガドリニウムに対する特異的なキレート特性によりユニークです。

- 類似の化合物には、DTPA (ジエチレントリアミンペンタ酢酸)やEDTA (エチレンジアミン四酢酸)など、MRI造影剤に使用される他のキレート剤が含まれます。

類似化合物との比較

- Caloxetic acid is unique due to its specific chelating properties for gadolinium.

- Similar compounds include other chelating agents used in MRI contrast agents, such as DTPA (diethylenetriaminepentaacetic acid) and EDTA (ethylenediaminetetraacetic acid).

生物活性

Caloxetic acid, a compound identified by its chemical formula and registered under CID 450097 in PubChem, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

This compound is classified as a complex organic molecule with various functional groups that contribute to its biological activity. The compound's structure suggests potential interactions with biological targets, which can be explored through various assays.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antioxidant Activity : It has been shown to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial effects against certain bacterial strains.

- Anticancer Potential : Research suggests that this compound may inhibit the proliferation of cancer cells, making it a candidate for further investigation in cancer therapeutics.

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, studies indicate the following pathways:

- Inhibition of Cell Proliferation : this compound may interfere with cell cycle progression in cancer cells, leading to reduced cell growth.

- Modulation of Signaling Pathways : The compound may affect various signaling pathways involved in inflammation and apoptosis, contributing to its anticancer and anti-inflammatory properties.

Table 1: Summary of Biological Activities of this compound

Case Study: Anticancer Effects

One significant study investigated the effects of this compound on breast cancer cell lines. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis and modulation of key regulatory proteins involved in cell survival.

In Vitro Studies

In vitro studies using various cancer cell lines have demonstrated that this compound can induce cytotoxicity. For instance, when tested on MCF-7 breast cancer cells, the compound exhibited significant growth inhibition at concentrations above 10 µM. The analysis showed that this compound activates caspase pathways, leading to programmed cell death.

Future Directions

Further research is warranted to fully understand the pharmacokinetics and pharmacodynamics of this compound. Key areas for future investigation include:

- In Vivo Studies : To evaluate the therapeutic potential and safety profile in animal models.

- Mechanistic Studies : To elucidate the specific molecular targets and pathways influenced by this compound.

- Formulation Development : To explore effective delivery methods for enhancing bioavailability and therapeutic efficacy.

特性

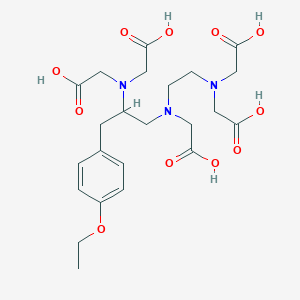

IUPAC Name |

2-[[2-[bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N3O11/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOXEJNYXXLRQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N3O11 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30869844 | |

| Record name | N-{2-[Bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl}-N-{2-[bis(carboxymethyl)amino]ethyl}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135306-78-4 | |

| Record name | Caloxetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135306784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。